REACTION_CXSMILES
|
Br[CH2:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[C:6]#[N:7].C1N2CN3CN(C2)CN1C3.C(O)(=[O:25])C.Cl>O>[C:6]([C:5]1[CH:4]=[C:3]([C:10]([O:11][CH3:12])=[CH:9][CH:8]=1)[CH:2]=[O:25])#[N:7]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrCC=1C=C(C#N)C=CC1OC
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Name
|
|
Quantity
|
6.2 g
|
Type
|
reactant
|
Smiles
|
C1N2CN3CN1CN(C2)C3
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was further refluxed for 15 minutes
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled in ice
|
Type
|
EXTRACTION
|
Details
|
extracted with 200 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
The ethyl acetate layer was washed twice with 200 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with saturated aqueous sodium hydrogencarbonate solution, dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Ether was added to the residue
|
Type
|
FILTRATION
|
Details
|
the precipitated crystals were collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=C(C=O)C(=CC1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |